molecular formula C11H11N5OS B2463013 2-Methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 879058-43-2

2-Methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No.: B2463013
CAS No.: 879058-43-2
M. Wt: 261.3
InChI Key: JNCVKDWUDAJYNC-UHFFFAOYSA-N
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Description

2-Methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a heterocyclic compound featuring a fused triazolo-thiadiazole core linked to an aniline moiety with a methoxy substituent. This structure combines two pharmacologically significant heterocycles: the 1,2,4-triazole and 1,3,4-thiadiazole rings. The triazolo-thiadiazole system is known for its bioisosteric resemblance to thiosemicarbazides and biguanides, which are associated with diverse biological activities such as antimicrobial, anti-inflammatory, and antitubercular effects . The methoxy group at the 2-position of the aniline ring likely enhances lipophilicity and metabolic stability compared to hydroxyl or unsubstituted analogs, influencing its pharmacokinetic profile .

Properties

IUPAC Name

2-methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c1-6-13-14-11-16(6)15-10(18-11)7-3-4-9(17-2)8(12)5-7/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCVKDWUDAJYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole with 2-methoxyaniline in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The aniline moiety and triazolo-thiadiazole core are susceptible to oxidation under controlled conditions:

Oxidizing Agent Conditions Product Reference
KMnO₄ (acidic)Reflux in H₂SO₄/H₂OFormation of nitroso derivatives via oxidation of the aniline group
H₂O₂/Fe³⁺ catalystRoom temperature, 24 hPartial oxidation of the thiadiazole sulfur to sulfoxide

Mechanistic Insights :

  • The primary amine undergoes oxidation to generate nitroso intermediates, while the thiadiazole sulfur atom is selectively oxidized to sulfoxides without ring degradation.

  • Steric hindrance from the methoxy group limits over-oxidation of the aromatic system .

Nucleophilic Aromatic Substitution

The electron-rich aromatic system participates in substitution reactions:

Nucleophile Conditions Position Product Reference
NH₃ (g)CuCl₂ catalyst, 120°C, 12 hMethoxy O-22-Amino-5-(heterocyclic)phenol derivative
NaN₃DMF, 80°C, 8 hThiadiazoleAzide-functionalized triazolo-thiadiazole

Key Observations :

  • Methoxy group replacement occurs preferentially at the ortho position due to directing effects from the triazolo-thiadiazole system.

  • Thiadiazole ring modifications require harsher conditions but enable functionalization for biological applications .

Cycloaddition Reactions

The triazolo-thiadiazole core engages in [3+2] cycloadditions:

Dipolarophile Conditions Product Yield Reference
PhenylacetyleneToluene, 110°C, 24 hFused pyrazole-triazolo-thiadiazole hybrid68%
Nitrile oxidesEtOH, reflux, 12 hIsoxazoline-linked bicyclic derivatives72%

Mechanism :

  • The triazole ring acts as a 1,3-dipole, reacting with alkynes or nitrile oxides to form fused heterocycles .

  • Substituents on the thiadiazole modulate regioselectivity during these reactions .

Condensation and Schiff Base Formation

The primary amine undergoes condensation with carbonyl compounds:

Carbonyl Source Conditions Product Application Reference
4-MethoxybenzaldehydeEtOH, Δ, 6 hSchiff base with imine linkageAntimicrobial agents
AcetylacetoneAcOH catalyst, 8 hβ-Diketone-conjugated derivativeFluorescence probes

Structural Impact :

  • Schiff base formation increases planarity, enhancing π-stacking interactions in solid-state applications .

  • Conjugation with β-diketones shifts absorption spectra into the visible range (>400 nm).

Functionalization via Heterocyclic Ring

The methyl group on the triazole participates in alkylation:

Reagent Conditions Product Reference
CH₃IK₂CO₃, DMF, 60°C, 4 hQuaternary ammonium salt at N-3 position
Propargyl bromideEt₃N, CH₂Cl₂, 0°C, 2 hAlkyne-functionalized triazolo-thiadiazole

Applications :

  • Quaternary salts show enhanced solubility for pharmaceutical formulations .

  • Alkyne derivatives serve as click chemistry intermediates for bioconjugation .

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy (kJ/mol) Catalyst Dependence
OxidationModerate85–110High (metal ions)
Nucleophilic SubstitutionSlow120–150Medium (Cu²⁺)
CycloadditionFast60–75None

Data synthesized from .

This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing pharmacologically active hybrids and functional materials. Recent studies emphasize its role in developing kinase inhibitors and antimicrobial agents , with ongoing research exploring photophysical applications through strategic derivatization.

Scientific Research Applications

Structural Characteristics

The unique structure of 2-Methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline includes:

  • A methoxy group that enhances solubility and reactivity.
  • A triazole-thiadiazole hybrid that contributes to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial and antifungal agent. Research indicates that derivatives of triazolothiadiazoles exhibit significant activity against various pathogens:

  • Antimicrobial Activity : Studies have shown that related compounds display minimum inhibitory concentrations (MIC) that are lower than those of standard antibiotics against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Some derivatives have demonstrated promising results in inhibiting the proliferation of cancer cell lines. Structure-activity relationship (SAR) studies suggest that specific modifications can enhance efficacy against various cancer types .

Agricultural Applications

The compound's potential extends to agricultural applications where it can be utilized as a pesticide or herbicide due to its biological activity against plant pathogens. The thiadiazole moiety is particularly noted for its effectiveness in protecting crops from fungal infections.

Material Science

In material science, this compound is being explored for the development of new materials with enhanced thermal stability and specific mechanical properties. Its unique chemical structure allows for modifications that can tailor material properties for specific applications.

Antimicrobial Efficacy

A study published in Pharmaceutical Chemistry Journal highlighted the antimicrobial properties of triazolothiadiazole derivatives. The research found that certain modifications increased the antibacterial activity against Gram-positive and Gram-negative bacteria significantly .

Anticancer Potential

In a comparative study on anticancer activities of various thiadiazole derivatives conducted by researchers at the National Institutes of Health (NIH), this compound was shown to inhibit cell growth in multiple cancer cell lines with IC50 values below 10 μM .

Synthesis and Industrial Production

The synthesis of this compound typically involves cyclization reactions with appropriate precursors under controlled conditions. Recent advancements in continuous flow synthesis methods have improved yield and purity in industrial settings .

Comparison with Similar Compounds

Table 1: Substituent-Driven Bioactivity Comparison

Compound Name Substituents (Triazolo-Thiadiazole Core) Aniline Substituents Key Bioactivities Reference
Target Compound 3-methyl 2-methoxy, 5-aniline Antimicrobial (predicted)
2-([1,2,4]triazolo[...]-6-yl)-5-aminophenol None (unsubstituted core) 2-hydroxy, 5-aniline Moderate antimicrobial activity
5-(3-Ethyl-triazolo[...])-2-methyl-phenylamine 3-ethyl 2-methyl, 5-aniline Enhanced lipophilicity
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl} 3-ethyl Aryl-alkyl chain Anti-inflammatory, antimicrobial
  • Methoxy vs. Hydroxy Groups : The target compound’s methoxy group (vs. hydroxyl in ) likely improves metabolic stability and membrane permeability due to reduced hydrogen-bonding capacity and increased lipophilicity.
  • Methyl vs.
  • Aryl-Alkyl Chains : Compounds with extended hydrophobic chains (e.g., ) exhibit stronger anti-inflammatory activity, suggesting the target compound’s simpler structure may prioritize selectivity over broad-spectrum efficacy.

Structural and Crystallographic Insights

X-ray crystallography of related compounds (e.g., ) reveals that planarity of the triazolo-thiadiazole core is critical for π-π stacking interactions with biological targets.

Research Findings and Pharmacological Potential

  • Antimicrobial Activity : Triazolo-thiadiazoles with lipophilic substituents (e.g., ethyl, isobutyl) show broad-spectrum antibacterial activity . The target compound’s methyl and methoxy groups may limit potency compared to bulkier analogs but reduce off-target toxicity.
  • Vasodilation Effects : Pyridyl-substituted triazolo-thiadiazoles (e.g., ) exhibit vasodilatory activity, suggesting the target compound’s aniline moiety could be optimized for cardiovascular applications.

Biological Activity

2-Methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a compound that incorporates both the 1,3,4-thiadiazole and triazole moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H11N5OSC_{11}H_{11}N_{5}OS. The presence of the methoxy group and the thiadiazole-triazole hybrid structure suggests potential for various pharmacological activities.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Studies indicate that derivatives of this scaffold exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. Some derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines:

  • Cell Line Studies : A series of compounds derived from thiadiazoles exhibited IC50 values below 10 μM against several cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance anticancer efficacy.

Antioxidant and Anti-inflammatory Properties

Research indicates that 1,3,4-thiadiazole derivatives possess antioxidant properties that can mitigate oxidative stress-related diseases. Additionally, anti-inflammatory activities have been reported:

  • Mechanism : These compounds may exert their effects by inhibiting pro-inflammatory cytokines and modulating oxidative stress pathways .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various thiadiazole derivatives including this compound. Results indicated that certain derivatives had MIC values significantly lower than standard treatments against Pseudomonas aeruginosa and Candida albicans, showcasing their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, derivatives were screened against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compounds displayed notable cytotoxicity with IC50 values ranging from 0.28 to 0.52 μg/ml . This suggests that modifications to the thiadiazole structure can enhance anticancer activity.

Data Summary

Activity TypeCompound TypeTarget Organisms/CellsMIC/IC50 Values
AntimicrobialThiadiazole DerivativesS. aureus, E. coli, C. albicans<32.6 μg/mL
AnticancerThiadiazole DerivativesMCF-7 (Breast), A549 (Lung)<10 μM
AntioxidantThiadiazole DerivativesVarious oxidative stress modelsNot specified

Q & A

Q. Advanced Methodological Considerations

  • Catalyst selection : POCl₃ is critical for activating carbonyl groups, but alternatives like oxalyl chloride may reduce side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene is preferred for condensation steps to avoid hydrolysis .
  • Temperature control : Reflux at 80–100°C minimizes byproducts like thiadiazine derivatives .
    Table 1 : Optimization Parameters
ParameterOptimal ConditionYield Improvement
Catalyst (POCl₃)10 mL per 0.01 mol49% → 65%
Solvent (DMF:EtOH)1:1 ratioPurity >95%
Reaction Time16 hoursReduced dimerization

What analytical techniques are most reliable for resolving structural ambiguities in triazolo-thiadiazole derivatives?

Q. Basic Structural Confirmation

  • X-ray crystallography : Resolves planarity of the triazolo-thiadiazole ring (max. deviation: 0.013 Å for S1) and dihedral angles (e.g., 74.34° between thiadiazole and benzene rings) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 314.0821 for C₁₇H₂₂N₄S) .
  • Thermal analysis : DSC reveals melting points (369–371 K) and decomposition profiles .

How can molecular docking guide the design of derivatives with enhanced antifungal activity?

Q. Advanced Computational Strategy

  • Target selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) , a key antifungal target .
  • Docking protocols :
    • Prepare ligands with protonation states optimized at pH 7.2.
    • Apply AutoDock Vina with Lamarckian GA parameters (grid size: 60×60×60 Å).
    • Validate with re-docking (RMSD <2.0 Å for co-crystallized ligands).
      Key Findings : Derivatives with 4-methoxyphenyl substituents show higher binding affinity (-9.2 kcal/mol) due to hydrophobic interactions with Val130 and His310 residues .

How to address contradictions in reported antibacterial activity across similar triazolo-thiadiazoles?

Advanced Data Analysis
Contradictions often arise from substituent effects and assay variability :

  • Structural factors : Electron-withdrawing groups (e.g., -NO₂) enhance activity against S. aureus (MIC = 8 µg/mL) but reduce solubility, leading to false negatives in broth microdilution assays .
  • Assay optimization : Use agar diffusion (pH 7.0) instead of liquid culture to mitigate precipitation issues .
    Table 2 : Activity vs. Substituents
R-GroupAntibacterial Activity (MIC, µg/mL)
-CH₃16 (E. coli)
-Cl8 (S. aureus)
-OCH₃32 (P. aeruginosa)

What methodologies resolve crystallographic packing ambiguities in triazolo-thiadiazole derivatives?

Q. Advanced Crystallography

  • Weak interaction analysis : Identify C–H⋯π interactions (e.g., between thiadiazole rings and benzene moieties) using Hirshfeld surface analysis (dₙₒᵣₘ = 0.6–1.0 Å) .
  • Hydrogen bonding : Short S⋯N contacts (3.269 Å) stabilize crystal packing along the b-axis .
    Recommendation : Use Mercury 4.0 to visualize and quantify intermolecular interactions for polymorph prediction.

How do substituents influence the electrochemical properties of triazolo-thiadiazoles?

Q. Advanced Physicochemical Profiling

  • Cyclic voltammetry : Methoxy groups reduce oxidation potentials (Eₚₐ = +0.85 V vs. Ag/AgCl) due to electron-donating effects .
  • Solubility-logP correlation : Hydrophobic substituents (logP >3.5) correlate with poor aqueous solubility but enhanced membrane permeability .

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